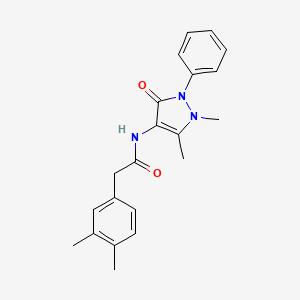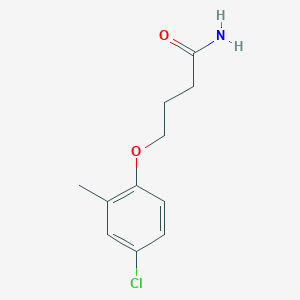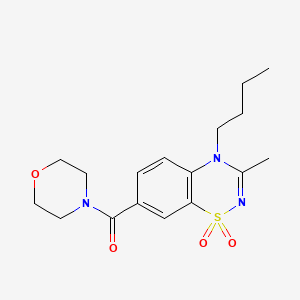![molecular formula C14H10N4O3 B5190378 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5190378.png)
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains both pyridine and oxadiazole moieties. It is known for its unique chemical properties, which make it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various cellular processes. This compound has been shown to exhibit selective activity against specific targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its unique chemical properties. This compound has a high degree of selectivity, making it an ideal candidate for studying specific targets. Additionally, it has a low toxicity profile, making it a potentially safe compound to work with. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and challenging.
Direcciones Futuras
There are several potential future directions for research involving 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigating the potential use of this compound in drug discovery and development.
3. Exploring the use of this compound in the treatment of various diseases, such as cancer and inflammation.
4. Developing more efficient and streamlined synthesis methods for this compound.
5. Studying the potential use of this compound in other scientific research applications, such as materials science and catalysis.
In conclusion, this compound is a unique and promising compound that has significant potential in various scientific research applications. Its unique chemical properties, low toxicity profile, and selectivity make it an ideal candidate for studying specific targets and developing new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-methyl-3-nitrobenzohydrazide with pyridine-2-carboxylic acid in the presence of thionyl chloride. This reaction leads to the formation of the desired compound, which can be isolated and purified using various techniques.
Aplicaciones Científicas De Investigación
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown significant potential in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential use in drug discovery and development. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Propiedades
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-2-3-11(8-12(9)18(19)20)14-16-13(17-21-14)10-4-6-15-7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXZQYRYRVYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)

![4-allyl-2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5190333.png)
![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5190341.png)
![N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190367.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5190372.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5190387.png)

